

# A Comprehensive Spectroscopic Analysis of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

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## Compound of Interest

Compound Name: 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

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**Abstract:** This technical guide provides a detailed spectroscopic characterization of **2-Methoxy-4-nitro-1-(trifluoromethyl)benzene** (CAS No. 654-76-2), a key intermediate in various synthetic applications. As drug development professionals and researchers increasingly rely on complex organic molecules, a thorough understanding of their structural verification is paramount. This document consolidates data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to present a holistic analytical profile of the title compound. We delve into the causality behind the observed spectral features, offering field-proven insights into data interpretation. Furthermore, this guide furnishes self-validating, step-by-step protocols for data acquisition, ensuring researchers can confidently replicate and verify these findings.

## Compound Profile and Safety

**2-Methoxy-4-nitro-1-(trifluoromethyl)benzene** is a substituted aromatic compound featuring three distinct functional groups that dictate its chemical reactivity and spectroscopic signature: a methoxy group (-OCH<sub>3</sub>), a nitro group (-NO<sub>2</sub>), and a trifluoromethyl group (-CF<sub>3</sub>).<sup>[1]</sup> This unique substitution pattern makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

## Chemical Structure and Identifiers

- Chemical Name: **2-Methoxy-4-nitro-1-(trifluoromethyl)benzene**[\[1\]](#)
- Synonyms: 4-Nitro-2-(trifluoromethyl)anisole, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene[\[1\]](#)
- CAS Number: 654-76-2[\[1\]](#)
- Molecular Formula:  $C_8H_6F_3NO_3$ [\[1\]](#)
- Molecular Weight: 221.13 g/mol [\[1\]](#)

## Physicochemical Properties

Property	Value	Source
Physical Form	Solid	
Storage Temperature	Room Temperature, Sealed in Dry Conditions	

## Hazard and Safety Information

This compound is classified as hazardous. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- GHS Pictogram: GHS05 (Corrosion)
- Signal Word: Danger
- Hazard Statement: H314 - Causes severe skin burns and eye damage.
- Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule. While peer-reviewed, fully assigned NMR spectra for this specific isomer are not readily available in the literature, we can predict and interpret the expected spectra based on established principles and data from analogous structures.[\[2\]](#)[\[3\]](#)

## <sup>1</sup>H NMR (Proton) Spectroscopy

The <sup>1</sup>H NMR spectrum provides a map of the proton environments. For this compound, we expect signals corresponding to the three aromatic protons and the three methoxy protons. The chemical shifts are heavily influenced by the electronic effects of the substituents. The -OCH<sub>3</sub> group is electron-donating, shielding nearby protons (upfield shift), while the -NO<sub>2</sub> and -CF<sub>3</sub> groups are strongly electron-withdrawing, deshielding them (downfield shift).

Table 1: Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Predicted Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Rationale
~8.15	d	~2.5	1H	H-5	Ortho to the strongly withdrawing -NO <sub>2</sub> group and meta to the -CF <sub>3</sub> group.
~8.00	dd	~8.8, 2.5	1H	H-3	Ortho to the -NO <sub>2</sub> group and coupled to H-5.
~7.20	d	~8.8	1H	H-6	Ortho to the electron-donating -OCH <sub>3</sub> group.

| ~4.00 | s | - | 3H | -OCH<sub>3</sub> | Typical chemical shift for an aryl methoxy group. |

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments. We expect eight distinct signals. The trifluoromethyl group's carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (<sup>1</sup>JCF).

Table 2: Predicted <sup>13</sup>C NMR Data (101 MHz, CDCl<sub>3</sub>)

Predicted Shift (ppm)	Multiplicity (due to F)	Assignment	Rationale
~160	s	C-2	<b>Aromatic carbon attached to the electron-donating -OCH<sub>3</sub> group.</b>
~148	s	C-4	Aromatic carbon attached to the strongly electron-withdrawing -NO <sub>2</sub> group.
~130	s	C-6	Aromatic C-H.
~125	q ( <sup>1</sup> JCF ≈ 272 Hz)	-CF <sub>3</sub>	Characteristic large coupling constant for a trifluoromethyl group. <a href="#">[2]</a>
~122	s	C-5	Aromatic C-H.
~120	q ( <sup>2</sup> JCF ≈ 34 Hz)	C-1	Aromatic carbon attached to the -CF <sub>3</sub> group, showing two-bond C-F coupling. <a href="#">[2]</a>
~115	s	C-3	Aromatic C-H.

| ~57 | s | -OCH<sub>3</sub> | Typical chemical shift for a methoxy carbon. |

## <sup>19</sup>F NMR Spectroscopy

<sup>19</sup>F NMR is highly specific for fluorine-containing compounds. The spectrum provides information on the electronic environment of the fluorine atoms.

- **Expected Chemical Shift:** A single sharp peak is expected for the three equivalent fluorine atoms of the -CF<sub>3</sub> group. The chemical shift for an aryl trifluoromethyl group typically appears around -60 to -65 ppm relative to CFC<sub>3</sub>.<sup>[2][3][4]</sup> The absence of coupling indicates no adjacent fluorine or proton nuclei.

## Experimental Protocol: NMR Data Acquisition

This protocol outlines a general procedure for acquiring high-quality NMR data.

- **Sample Preparation:**
  - Accurately weigh 5-10 mg of **2-Methoxy-4-nitro-1-(trifluoromethyl)benzene**.
  - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- **Instrument Setup:**
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.<sup>[5]</sup>
  - Tune and match the probe for the respective nuclei (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F).
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
- **Data Acquisition:**

- $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a  $30\text{--}45^\circ$  pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR: Acquire the spectrum with proton decoupling. A larger number of scans (hundreds to thousands) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- $^{19}\text{F}$  NMR: Acquire the spectrum.  $^{19}\text{F}$  is a high-sensitivity nucleus, so acquisition is typically fast.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum and apply a baseline correction.
  - Reference the chemical shift scale ( $^1\text{H}$  and  $^{13}\text{C}$  to TMS at 0 ppm;  $^{19}\text{F}$  to an external standard like  $\text{CFCl}_3$ ).
  - Integrate the signals in the  $^1\text{H}$  spectrum to determine proton ratios.

## Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

### Analysis of the Electron Ionization (EI) Mass Spectrum

The EI-MS spectrum for this compound provides clear evidence for its molecular weight and key structural features.<sup>[1]</sup>

- Molecular Ion ( $\text{M}^+$ ): The spectrum shows a distinct molecular ion peak at  $m/z = 221$ , which corresponds to the molecular weight of the compound ( $\text{C}_8\text{H}_6\text{F}_3\text{NO}_3$ ).<sup>[1]</sup> The presence of this peak confirms the elemental composition.
- Key Fragmentation Patterns: The high-energy EI process causes the molecular ion to break apart into smaller, characteristic fragments. Analyzing these fragments helps to piece

together the molecular structure.

Table 3: Key Fragments in the EI Mass Spectrum

m/z	Proposed Fragment Ion	Formula of Fragment	Rationale for Formation
221	$[M]^+$	$[C_8H_6F_3NO_3]^+$	Molecular Ion
191	$[M - NO]^+$	$[C_8H_6F_3O_2]^+$	Loss of nitric oxide from the nitro group.
175	$[M - NO_2]^+$	$[C_8H_6F_3O]^+$	Loss of the complete nitro group, a common fragmentation pathway for nitroaromatics.

| 147 |  $[M - NO_2 - CO]^+$  |  $[C_7H_6F_3]^+$  | Subsequent loss of carbon monoxide from the  $[M - NO_2]^+$  fragment. |

## Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile solid compounds.

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Separation:
  - Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC inlet.
  - Use a suitable capillary column (e.g., a non-polar DB-5ms) to separate the analyte from any impurities.
  - Employ a temperature program, for instance, starting at 50°C and ramping to 250°C at 10°C/min, to ensure elution of the compound.

- MS Detection:
  - The column outlet is interfaced with the mass spectrometer's ion source.
  - Use a standard electron ionization energy of 70 eV.
  - Scan a mass range appropriate for the compound, for example,  $m/z$  40-300.
- Data Analysis:
  - Identify the peak corresponding to the compound in the gas chromatogram.
  - Analyze the mass spectrum associated with that peak, identifying the molecular ion and major fragment ions. Compare the spectrum to a reference library like NIST for confirmation.<sup>[1]</sup>

## Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

## Interpretation of the IR Spectrum

The IR spectrum of **2-Methoxy-4-nitro-1-(trifluoromethyl)benzene** will display characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic
~2950-2850	C-H Stretch	Aliphatic (-OCH <sub>3</sub> )
~1600-1580	C=C Stretch	Aromatic Ring
~1530 & ~1350	N-O Asymmetric & Symmetric Stretch	Nitro Group (-NO <sub>2</sub> )[6]
~1250	C-O Stretch	Aryl Ether (-OCH <sub>3</sub> )[7]

| ~1300-1100 | C-F Stretch | Trifluoromethyl (-CF<sub>3</sub>) |

The most diagnostic peaks are the strong absorptions for the nitro group's asymmetric and symmetric stretches and the intense bands corresponding to the C-F stretching of the trifluoromethyl group.[6]

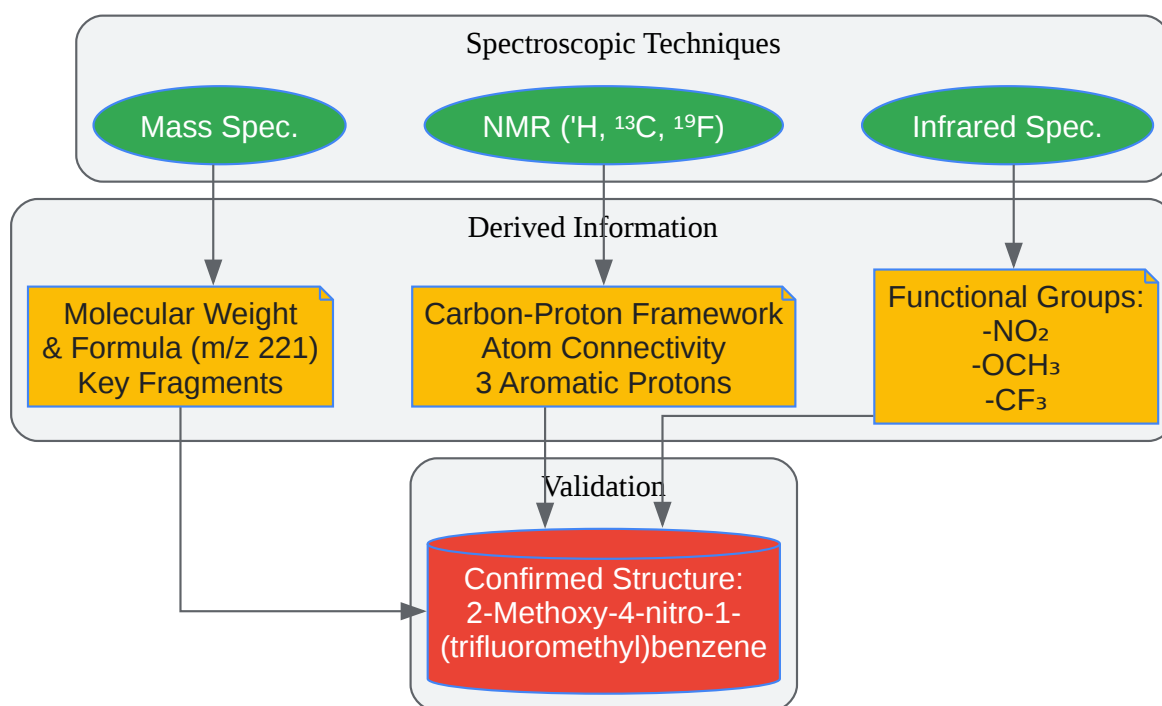
## Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

- Sample Preparation:
  - Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
  - Place the resulting fine powder into a pellet press.
  - Apply pressure (several tons) to form a thin, transparent KBr pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Acquire a background spectrum of the empty sample chamber to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
  - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm<sup>-1</sup>.

- Data Analysis:
  - Identify the major absorption peaks and assign them to the corresponding functional groups using correlation tables.

## Integrated Spectroscopic Workflow

Confirming a chemical structure requires the integration of data from multiple analytical techniques. No single method provides all the necessary information. The workflow below illustrates how NMR, MS, and IR data are synergistically used for unambiguous structure validation.



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Caption: Integrated workflow for structural elucidation.

## Conclusion

The structural identity of **2-Methoxy-4-nitro-1-(trifluoromethyl)benzene** is unequivocally confirmed through the combined application of NMR, Mass Spectrometry, and Infrared Spectroscopy. The mass spectrum validates the molecular weight of 221 g/mol and shows fragmentation patterns consistent with the assigned structure. Infrared spectroscopy confirms the presence of the key nitro, methoxy, and trifluoromethyl functional groups. Finally,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR analyses provide a detailed map of the atomic connectivity, confirming the precise substitution pattern on the aromatic ring. This comprehensive guide serves as an authoritative reference for researchers, ensuring accuracy and confidence in the use of this important chemical intermediate.

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